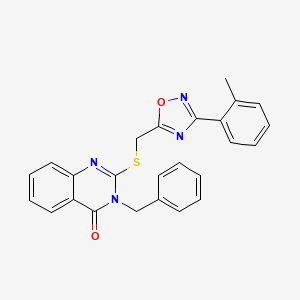
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazolinone derivatives have been synthesized through various chemical reactions, targeting modifications that could potentially enhance their biological activity. For example, a study detailed the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives with significant in vitro antimicrobial activity, highlighting the importance of structural modifications for biological efficacy (Mohamed et al., 2010). Another research effort synthesized 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, demonstrating their antimicrobial potential, which underscores the synthetic versatility and pharmacological relevance of quinazolinone derivatives (Gupta et al., 2008).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinazolinone derivatives are well-documented. For instance, novel quinazolin-4(3H)-one derivatives have shown potent antimicrobial effects against a variety of bacterial and fungal strains, providing insights into their potential as therapeutic agents for infectious diseases (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated quinazolinone-based compounds for their antifungal and antibacterial properties, further validating the significance of these derivatives in developing new antimicrobial agents (Santagati et al., 1994).
Anticancer Activities
Quinazolinone derivatives have also been explored for their anticancer activities. Research has identified compounds within this class that exhibit significant inhibition against various cancer cell lines, indicating their potential as anticancer therapeutics. For example, novel benzo[d]thiazolyl substituted-2-quinolone hybrids have been evaluated for their cytotoxicity against cancer cells, with some compounds displaying significant anticancer activity (Bolakatti et al., 2020).
Anti-inflammatory Activities
The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Studies have synthesized and characterized new quinazolinone-based compounds, assessing their analgesic and anti-inflammatory activities in animal models. Such research contributes to understanding the therapeutic potential of quinazolinone derivatives in treating inflammation-related conditions (Dewangan et al., 2016).
Propiedades
IUPAC Name |
3-benzyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-17-9-5-6-12-19(17)23-27-22(31-28-23)16-32-25-26-21-14-8-7-13-20(21)24(30)29(25)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIHVWBGZPKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

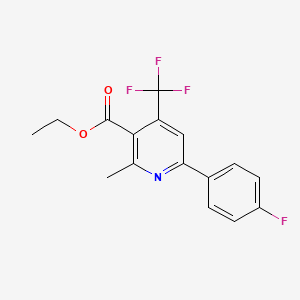
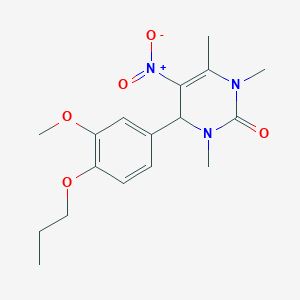
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575097.png)
![2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2575098.png)
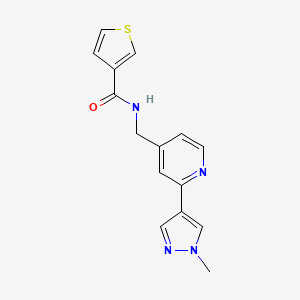
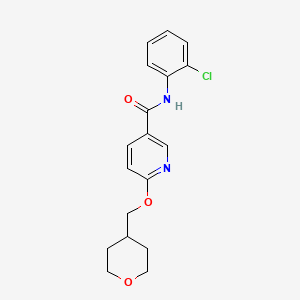
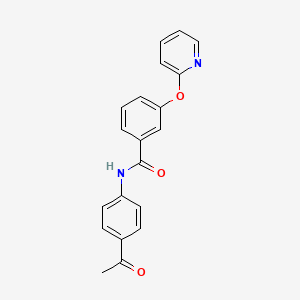
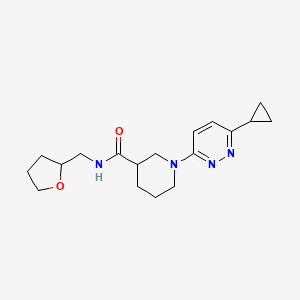
![3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid](/img/structure/B2575104.png)

![6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![8,10-dimethyl-2-propyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2575110.png)
![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)